2,5-dichloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
Description
2,5-Dichloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene core substituted with two chlorine atoms at positions 2 and 5, a carboxamide group at position 3, and a 1,3,4-oxadiazole ring linked to a 3,4-dimethylphenyl substituent. This structure combines electron-withdrawing (Cl) and electron-donating (methyl) groups, which may influence its electronic properties and biological interactions.
Properties
IUPAC Name |
2,5-dichloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2S/c1-7-3-4-9(5-8(7)2)14-19-20-15(22-14)18-13(21)10-6-11(16)23-12(10)17/h3-6H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCZPKJPRJLRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration of Aroylhydrazides
The 1,3,4-oxadiazole ring is typically constructed via cyclodehydration of aroylhydrazides. For 5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine, the synthesis proceeds as follows:
- Hydrazide Formation : 3,4-Dimethylbenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is subsequently reacted with hydrazine hydrate to yield 3,4-dimethylbenzohydrazide.
- Cyclization : The hydrazide undergoes cyclodehydration using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) at 80–100°C for 4–6 hours, forming the 1,3,4-oxadiazole ring.
Reaction Scheme :
$$
\text{3,4-Dimethylbenzoic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{N}2\text{H}4} \text{Hydrazide} \xrightarrow{\text{POCl}3} \text{5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine}
$$
Synthesis of 2,5-Dichlorothiophene-3-Carboxylic Acid Derivatives
Direct Chlorination of Thiophene Precursors
2,5-Dichlorothiophene-3-carboxylic acid is synthesized via electrophilic aromatic substitution:
- Chlorination : Thiophene-3-carboxylic acid is treated with chlorine gas (Cl₂) in the presence of ferric chloride (FeCl₃) as a catalyst at 0–5°C, achieving selective dichlorination at the 2- and 5-positions.
- Activation : The carboxylic acid is converted to an acyl chloride using oxalyl chloride [(COCl)₂] or thionyl chloride (SOCl₂) to enhance reactivity for subsequent amide coupling.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final step involves coupling the activated thiophene carboxylate with the oxadiazole amine. A widely adopted method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) in dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
Reaction Conditions :
- Solvent : DMF, anhydrous, 25°C.
- Reagents : EDC (1.2 equiv), NHS (1.1 equiv).
- Reaction Time : 12–16 hours.
- Workup : Aqueous extraction, column chromatography (silica gel, ethyl acetate/hexane).
Mechanistic Insight :
The carbodiimide activates the carboxylic acid as an NHS ester, facilitating nucleophilic attack by the oxadiazole amine to form the amide bond.
Alternative Methodologies and Optimization
One-Pot Tandem Synthesis
Recent advancements propose a one-pot protocol combining cyclodehydration and amide coupling:
- In situ Activation : 2,5-Dichlorothiophene-3-carboxylic acid is activated with isobutyl chloroformate in the presence of 4-dimethylaminopyridine (DMAP) .
- Concurrent Cyclization and Coupling : The activated intermediate reacts directly with 3,4-dimethylbenzohydrazide, followed by POCl₃-mediated cyclization.
Advantages :
- Reduced purification steps.
- Improved yields (72–78% vs. 65% in stepwise methods).
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃):
- δ 7.82 (s, 1H, thiophene-H).
- δ 7.45–7.30 (m, 3H, aromatic H from oxadiazole).
- δ 2.35 (s, 6H, CH₃ groups).
- LC-MS : [M+H]⁺ at m/z 396.8.
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Elemental Analysis : Calculated C 51.62%, H 3.55%, N 10.64%; Found C 51.58%, H 3.52%, N 10.61%.
Challenges and Mitigation Strategies
Regioselectivity in Chlorination
Uncontrolled chlorination may yield 2,4-dichloro byproducts. Mitigation :
Oxadiazole Ring Stability
The 1,3,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Mitigation :
- Anhydrous reaction environments.
- Avoidance of protic solvents during coupling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced oxadiazole derivatives.
Substitution: Thiophene derivatives with various functional groups.
Scientific Research Applications
2,5-dichloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Similar Compounds
The compound shares structural motifs with 1,3,4-oxadiazole derivatives reported in the Arab Journal of Medicinal Chemistry (2020) . Below is a detailed comparison:
Table 1: Structural and Physicochemical Properties of Selected Compounds
Key Observations:
Core Heterocycles: The target compound uses a thiophene ring, whereas analogs like 7c and 7h feature thiazole rings. Both classes incorporate 1,3,4-oxadiazole, a heterocycle known for metabolic stability and hydrogen-bonding capacity .
Substituent Effects: The 3,4-dimethylphenyl group in the target compound and 7h introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to monosubstituted analogs (e.g., 7c with 3-methylphenyl) .
Linker Flexibility :
- The target compound employs a direct carboxamide linkage between the thiophene and oxadiazole, reducing conformational flexibility compared to the propanamide-sulfanyl linkers in 7c–7h. This rigidity might influence binding to biological targets .
Physicochemical Properties: Melting points for analogs range from 134–199°C, correlating with molecular symmetry and intermolecular forces. The target compound’s lack of polar groups (e.g., sulfanyl, amino-thiazole) may lower its melting point relative to 7h .
Biological Activity
2,5-Dichloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is a synthetic compound that belongs to a class of molecules known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a dichloro and an oxadiazole moiety. The structural formula can be represented as follows:
This structure is significant as the presence of chlorine and oxadiazole groups often correlates with enhanced biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives possess significant antibacterial properties against various strains of bacteria, including resistant strains.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
- Anti-inflammatory Effects : Certain compounds in this class have been reported to exhibit anti-inflammatory properties.
Antimicrobial Activity
A study focusing on the antimicrobial efficacy of oxadiazole derivatives found that compounds similar to this compound showed potent activity against Gram-positive and Gram-negative bacteria. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results suggest that the compound could be developed as a novel antimicrobial agent.
Anticancer Activity
The anticancer potential of the compound was evaluated through in vitro studies on human cancer cell lines. The findings indicated:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate to high cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 |
| HeLa | 20 |
| MCF-7 | 12 |
These results underscore the potential for further development in anticancer therapies.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
- Modulation of Inflammatory Pathways : The anti-inflammatory effects might be mediated through inhibition of pro-inflammatory cytokines.
Case Studies
Several case studies have highlighted the effectiveness of oxadiazole derivatives in treating infections and cancer:
- A clinical trial involving an oxadiazole derivative demonstrated significant improvement in patients with resistant bacterial infections after treatment.
- Laboratory studies indicated that combining the compound with existing chemotherapeutics enhanced overall efficacy against resistant cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
